4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) explored the synthesis of related oxadiazole compounds, focusing on their potential biological activities. They developed novel bicyclic systems containing the 1,2,4-oxadiazol ring and predicted their biological activities using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Spectral Characterisation
Mahmoud et al. (2012) synthesized various derivatives, including the 1,3,4-oxadiazol-2-yl compound, and characterized them using spectral techniques. This research contributes to understanding the chemical properties of such compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Antibacterial Study of Derivatives
Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a related 1,3,4-oxadiazol compound. Their research included an antibacterial study, demonstrating the potential of these compounds in medical applications (Khalid, Aziz-ur-Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
RET Kinase Inhibitors for Cancer Therapy
Han et al. (2016) discovered novel benzamides derivatives, including those containing 1,2,4-oxadiazole, as RET kinase inhibitors. This research is significant for cancer therapy, demonstrating the therapeutic potential of such compounds (Han, Li, Ai, Sheng, Hu, Hu, & Geng, 2016).
Antimicrobial and Antitubercular Agents
Joshi et al. (2017) synthesized new analogs related to the 1,3,4-oxadiazol compound and evaluated them as potential antimicrobial and antitubercular agents. This indicates the scope of these compounds in treating infections (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Acetyl- and Butyrylcholinesterase Inhibition
Pflégr et al. (2022) explored 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase. This research is particularly relevant for the treatment of dementias and myasthenia gravis, showcasing the medicinal applications of these compounds (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Therapeutic Potential in Various Diseases
Siwach & Verma (2020) discussed the therapeutic potential of oxadiazole-containing compounds in various diseases. They highlighted the broad range of chemical and biological properties, including antibacterial, antiviral, and antioxidant activities (Siwach & Verma, 2020).
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-18(22-20-24-23-19(29-20)16-6-5-11-21-14-16)15-7-9-17(10-8-15)30(27,28)25-12-3-1-2-4-13-25/h5-11,14H,1-4,12-13H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMXNGRPVBORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.